7-Chloro-8-methylquinoline-2-carboxylic acid
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Overview
Description
7-Chloro-8-methylquinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H8ClNO2. This compound is known for its unique chemical structure, which includes a chloro group at the 7th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methylquinoline-2-carboxylic acid typically involves the cyclization of 2-methyl-3-chloroaniline with acrolein. This reaction is carried out under controlled conditions to ensure the formation of the desired quinoline derivative . The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Chloro-8-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-8-methylquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro group at the 2nd position and an aldehyde group at the 3rd position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of a methyl group
Uniqueness
7-Chloro-8-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-8-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-8(12)4-2-7-3-5-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXKPSGNPVCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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